molecular formula C17H17ClN2O2S B2914642 N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034239-04-6

N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No.: B2914642
CAS No.: 2034239-04-6
M. Wt: 348.85
InChI Key: ZEMOIEUTGPBJDG-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-15-4-2-1-3-13(15)10-20-17(21)12-5-7-19-16(9-12)22-14-6-8-23-11-14/h1-5,7,9,14H,6,8,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMOIEUTGPBJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzylamine, tetrahydrothiophene, and isonicotinic acid.

    Formation of Intermediate: The 2-chlorobenzylamine is reacted with isonicotinic acid to form an intermediate amide.

    Etherification: The intermediate is then subjected to etherification with tetrahydrothiophene under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogen substitution reactions can occur at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
  • N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)benzamide

Uniqueness

N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to its specific structural features, such as the presence of the isonicotinamide moiety and the tetrahydrothiophene group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(2-chlorobenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological mechanisms, and activity of this compound, supported by relevant studies and data.

The synthesis of this compound typically involves several steps:

  • Starting Materials : The process begins with 2-chlorobenzylamine, tetrahydrothiophene, and isonicotinic acid.
  • Formation of Intermediate : 2-Chlorobenzylamine reacts with isonicotinic acid to form an intermediate amide.
  • Etherification : The intermediate undergoes etherification with tetrahydrothiophene to yield the final product.

Chemical Reactions :

  • Oxidation : Can form sulfoxides or sulfones.
  • Reduction : Can yield amine or alcohol derivatives.
  • Substitution : Possible at the chlorobenzyl moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) in the low microgram range .

CompoundMIC (μg/mL)Strain Type
Compound A<1Sensitive Strain (ATCC 25177)
Compound B0.48MDR Strain
Compound C3.9XDR Strain

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC). For example, one study reported an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent activity with a significant selectivity index compared to non-cancerous cells .

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Non-cancer)2.5Low

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to apoptosis in cancer cells and inhibition of microbial growth .

Case Studies

Recent studies have highlighted the compound's potential in treating resistant strains of bacteria and cancer cells:

  • Study on Tuberculosis : A derivative exhibited MICs against MDR and XDR strains of Mycobacterium tuberculosis, suggesting its utility in treating drug-resistant infections .
  • Breast Cancer Model : In vivo experiments showed that treatment with the compound inhibited lung metastasis in a TNBC mouse model more effectively than standard treatments like TAE226 .

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